BenchChemオンラインストアへようこそ!

7-Bromo-6-fluoroquinoline

C–H borylation organometallic catalysis quinoline functionalization

The C7-Br/C6-F regioisomeric pattern enables sequential diversification: Suzuki coupling at C7 (75–92% yield) while C6-F remains inert, eliminating protecting group strategies required for mixed-halogen scaffolds. Patent-validated intermediate for MELK inhibitors (US 9,120,749 B2). Ir-catalyzed borylation at C7 achieves 95% regioselectivity. Halogen bonding potential ~50–80% stronger than chloro analog. Negligible MAO-A/B inhibition (>100 µM), ideal as negative control. Order 98% purity compound for your SAR and medicinal chemistry programs.

Molecular Formula C9H5BrFN
Molecular Weight 226.04 g/mol
Cat. No. B13893832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-fluoroquinoline
Molecular FormulaC9H5BrFN
Molecular Weight226.04 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2N=C1)Br)F
InChIInChI=1S/C9H5BrFN/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H
InChIKeyBNRUBLTXULWRKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-fluoroquinoline: A Dual-Halogen Quinoline Scaffold for Sequential Functionalization and Medicinal Chemistry Applications


7-Bromo-6-fluoroquinoline (CAS: 2226197-96-0; molecular formula C₉H₅BrFN; molecular weight 226.04 g/mol) is a heterocyclic building block featuring a quinoline core with fluorine at the C6 position and bromine at the C7 position . This regioisomeric substitution pattern distinguishes it from its structural isomer 6-bromo-7-fluoroquinoline (CAS: 127827-52-5) . The orthogonal reactivity profiles of the C–Br bond (suitable for Pd-catalyzed cross-coupling) and the C–F bond (metabolically stable and capable of participating in halogen bonding as a Lewis base or, under specialized Ni-catalyzed conditions, as an electrophilic coupling partner) enable sequential diversification strategies that are not feasible with mono-halogenated quinoline analogs [1].

Why 7-Bromo-6-fluoroquinoline Cannot Be Substituted with Isomeric or Mono-Halogenated Quinoline Analogs


Substituting 7-bromo-6-fluoroquinoline with its regioisomer 6-bromo-7-fluoroquinoline, or with mono-halogenated analogs such as 6-fluoroquinoline or 7-bromoquinoline, fundamentally alters the synthetic trajectory and molecular recognition properties of downstream products. The specific C7-bromo/C6-fluoro substitution pattern enables Ir-catalyzed C–H borylation exclusively at C7 with yields up to 95%, a regioselectivity driven by the fluorine atom at C6 serving as a directing group [1]. In contrast, non-fluorinated quinolines yield mixtures of regioisomers under similar conditions [1]. Additionally, the bromine substituent at C7 confers a calculated LogP of 3.04, which is substantially higher than that of 6-fluoroquinoline (estimated LogP ~1.8–2.0), affecting solubility and membrane partitioning in biological assays . In the context of antiplasmodial SAR, 7-halogen substitution has been shown to produce distinct activity profiles compared to 6-substituted analogs: 7-bromo-4-aminoquinolines demonstrated activity against chloroquine-resistant Plasmodium falciparum strains, whereas 7-fluoro analogs exhibited reduced potency [2]. These differences preclude generic interchangeability in both synthetic methodology development and structure-activity relationship studies.

Quantitative Differentiation Evidence for 7-Bromo-6-fluoroquinoline Relative to Structural Analogs


Ir-Catalyzed C7 Borylation Yield: 7-Bromo-6-fluoroquinoline Synthesis Versus Non-Fluorinated Quinoline Regioselectivity

In the synthesis of 7-bromo-6-fluoroquinoline via Ir-catalyzed C–H borylation of 6-fluoroquinoline followed by CuBr₂-mediated bromination, the borylation step proceeds with 95% yield and complete regioselectivity for the C7 position [1]. This contrasts sharply with non-fluorinated quinoline substrates, which under identical Ir-catalyzed conditions produce mixtures of C5- and C7-borylated regioisomers with substantially reduced isolated yields of the desired single isomer [1]. The fluorine at C6 acts as an ortho-directing group, enabling exclusive C7 functionalization that is not achievable with unsubstituted quinoline or with 7-fluoroquinoline.

C–H borylation organometallic catalysis quinoline functionalization

LogP Differential: 7-Bromo-6-fluoroquinoline Hydrophobicity Versus 6-Fluoroquinoline

7-Bromo-6-fluoroquinoline exhibits a calculated LogP (cLogP) value of 3.04, as reported in vendor technical specifications . This represents a substantial increase in lipophilicity compared to 6-fluoroquinoline, which lacks the bromine substituent and has an estimated cLogP of approximately 1.8–2.0 based on fragment-based calculation methods. The addition of a single bromine atom at C7 increases cLogP by approximately 1.0–1.2 log units, a magnitude consistent with the Hansch π parameter for aromatic bromine (π = 0.86–1.02). This LogP differential is functionally significant for passive membrane permeability, blood–brain barrier penetration potential, and chromatographic retention behavior in purification workflows.

physicochemical properties LogP drug-likeness

Human MAO-B and MAO-A Inhibition: Target Compound Versus Active Quinoline-Derived Inhibitors

In standardized enzyme inhibition assays using recombinant human MAO-A and MAO-B, 7-bromo-6-fluoroquinoline exhibited IC₅₀ values >1.00 × 10⁵ nM (>100 μM) for both isozymes [1]. This inactivity contrasts with structurally related quinoline derivatives such as 2,4-disubstituted 6-fluoroquinolines and certain halogenated quinoline analogs that show measurable MAO inhibition (e.g., some halogenated quinoline MAO-B inhibitors with IC₅₀ values in the low micromolar range, 2–10 μM) [2]. The absence of MAO inhibitory activity at the parent scaffold level establishes a clean baseline for subsequent derivatization, ensuring that any observed biological activity in derived compounds can be attributed to the introduced pharmacophore rather than the quinoline core.

MAO inhibition selectivity profiling off-target activity

Orthogonal Halogen Reactivity: C7–Br Suzuki Coupling Versus C6–F Inertness Under Standard Conditions

The C7–Br bond in 7-bromo-6-fluoroquinoline undergoes Pd-catalyzed Suzuki-Miyaura coupling under standard conditions (Pd(PPh₃)₄, arylboronic acid, aqueous base, 80–100°C) with typical yields of 75–92% for aryl and heteroaryl coupling partners [1]. Under these same conditions, the C6–F bond remains completely intact, enabling sequential functionalization strategies where the bromine is first displaced in cross-coupling while the fluorine is retained for downstream transformations or as a metabolically stable substituent. This chemoselectivity contrasts with dihalogenated analogs bearing C–Cl and C–Br bonds (e.g., 7-bromo-6-chloroquinoline), where both halogens can participate in cross-coupling under similar conditions, leading to product mixtures unless strict stoichiometric control is applied [2]. The C–F bond can subsequently be activated for cross-coupling only under specialized Ni-catalyzed conditions employing metal fluoride cocatalysts such as ZrF₄ or TiF₄ [3].

chemoselective functionalization Suzuki-Miyaura coupling C–F bond activation

Halogen Bonding Capacity: C7–Br σ-Hole Donor Strength Compared to C7–Cl Analog

The bromine atom at C7 in 7-bromo-6-fluoroquinoline possesses a σ-hole (electrophilic region along the C–Br bond axis) with a calculated electrostatic potential (Vₛ,ₘₐₓ) of approximately +15 to +20 kcal/mol, consistent with values reported for aromatic C–Br groups in polyhalogenated heterocycles [1]. This σ-hole magnitude is approximately 50–80% larger than that of aromatic C–Cl groups (Vₛ,ₘₐₓ ~+8 to +12 kcal/mol) [1]. Consequently, 7-bromo-6-fluoroquinoline can form stronger and more directional halogen bonds with Lewis bases (e.g., carbonyl oxygens, nitrogen heterocycles) than its 7-chloro analog. The C6–F substituent, while not a halogen bond donor, enhances the electrophilicity of the C7–Br σ-hole through inductive electron withdrawal, further strengthening the halogen bonding capacity compared to non-fluorinated 7-bromoquinoline [2].

halogen bonding molecular recognition σ-hole interactions

Patent-Scaffold Relevance: 7-Bromo-6-fluoroquinoline as a Documented Intermediate in MELK Kinase Inhibitor Development

7-Bromo-6-fluoroquinoline and its 6-bromo-7-fluoro regioisomer have been explicitly claimed and exemplified as key intermediates in the synthesis of quinoline-based MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors, as documented in US Patent 9,120,749 B2 . This patent describes quinoline derivatives containing the 6-fluoro-7-substituted or 7-fluoro-6-substituted scaffold as MELK inhibitors with potential anticancer applications. The patent specifically details synthetic routes employing halogenated 6-fluoroquinoline intermediates, including the target regioisomer, for the preparation of compounds with IC₅₀ values against MELK in the nanomolar to low micromolar range (exemplified compounds: IC₅₀ = 0.8–5.2 μM) . This documented utility contrasts with non-halogenated quinolines or mono-halogenated analogs lacking the orthogonal functionalization handles, which are not described as suitable intermediates for this inhibitor class.

kinase inhibitors MELK patent intermediates

Validated Application Scenarios for 7-Bromo-6-fluoroquinoline Based on Quantitative Differentiation Evidence


Sequential Diversification in Medicinal Chemistry: C7 Arylation Followed by C6 Retention for Metabolic Stability

The orthogonal reactivity of C7–Br (Suzuki coupling under standard Pd catalysis) and C6–F (inert under these conditions) enables medicinal chemists to first install diverse aryl, heteroaryl, or alkenyl groups at C7 via cross-coupling (yields 75–92% [1]), while retaining the fluorine at C6 for its established benefits in metabolic stability and bioavailability. This sequential approach eliminates the protecting group manipulations required when using C7–Cl/C6–Br or C7–Br/C6–Cl scaffolds, where competitive coupling at both halogens under standard conditions necessitates additional purification steps [2]. The 95% regioselective borylation yield in the synthesis of the compound [3] further ensures that starting material is obtained as a single isomer, avoiding the need for chromatographic separation of regioisomeric mixtures.

Halogen Bonding-Enabled Molecular Recognition in Structure-Based Drug Design

The C7–Br substituent's σ-hole (Vₛ,ₘₐₓ ≈ +15 to +20 kcal/mol [1]) provides a directional halogen bonding interaction that can be exploited for enhanced target binding affinity and selectivity. In structure-based drug design, this bromine can engage backbone carbonyl oxygens or side-chain carboxylates in protein binding pockets, contributing 1–3 kcal/mol of additional binding free energy beyond hydrophobic effects. This halogen bonding capacity is approximately 50–80% stronger than that of a C7–Cl analog [1] and is further augmented by the electron-withdrawing C6–F substituent, making 7-bromo-6-fluoroquinoline the preferred scaffold when halogen bonding is a key design element for target engagement.

MELK Kinase Inhibitor Development Programs

As documented in US Patent 9,120,749 B2 [1], 7-bromo-6-fluoroquinoline and its regioisomer serve as validated intermediates for the synthesis of quinoline-based MELK inhibitors with anticancer potential. Downstream compounds derived from this scaffold demonstrate IC₅₀ values of 0.8–5.2 μM against MELK kinase [1]. For medicinal chemistry teams pursuing MELK as a therapeutic target (relevant to breast cancer, glioblastoma, and other malignancies), this compound provides a direct entry point to a patent-validated chemical series, reducing synthetic development time and establishing a clear intellectual property pathway.

Negative Control Compound for MAO Inhibition Assays

With IC₅₀ values >1.00 × 10⁵ nM (>100 μM) against both human MAO-A and MAO-B [1], 7-bromo-6-fluoroquinoline exhibits negligible monoamine oxidase inhibitory activity at the parent scaffold level. This property qualifies the compound as a suitable negative control or baseline comparator in MAO inhibition studies, where researchers require a quinoline-based scaffold that does not interfere with enzyme activity readouts. This contrasts with certain halogenated quinoline derivatives that show measurable MAO-B inhibition (IC₅₀ values as low as 2–10 μM) [2], which would confound assay interpretation when used as controls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-6-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.